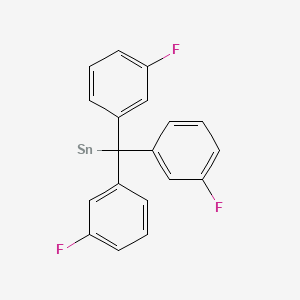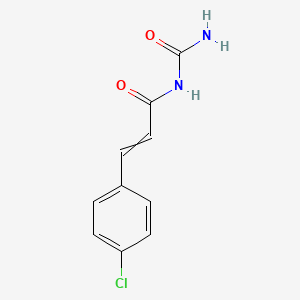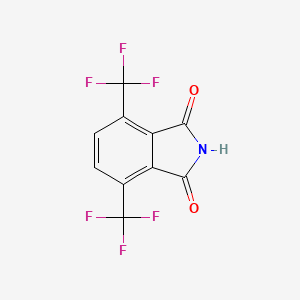
4,7-Bis(trifluoromethyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(trifluoromethyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines in the presence of trifluoromethylating agents. One common method is the condensation of phthalic anhydride with 4,7-bis(trifluoromethyl)aniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry principles, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Bis(trifluoromethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoindole-1,3-dione derivatives, quinones, and hydroxy compounds .
Wissenschaftliche Forschungsanwendungen
4,7-Bis(trifluoromethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can form stable complexes with metal ions, which can further influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Phthalimide: A simpler isoindole-1,3-dione derivative without trifluoromethyl groups.
N-Substituted isoindoline-1,3-dione: Compounds with various substituents on the nitrogen atom.
Quinones: Compounds with similar oxidation states and reactivity.
Uniqueness: These groups also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
64219-31-4 |
|---|---|
Molekularformel |
C10H3F6NO2 |
Molekulargewicht |
283.13 g/mol |
IUPAC-Name |
4,7-bis(trifluoromethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H3F6NO2/c11-9(12,13)3-1-2-4(10(14,15)16)6-5(3)7(18)17-8(6)19/h1-2H,(H,17,18,19) |
InChI-Schlüssel |
YSUNXZLYKSZWIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)NC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


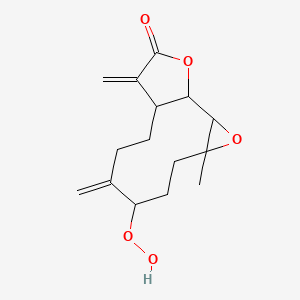
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
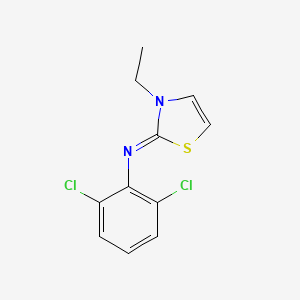

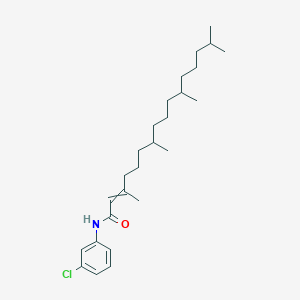
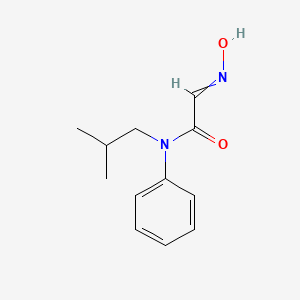
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

